molecular formula C23H32Cl3NO2 B13786379 Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride CAS No. 66902-79-2

Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride

Cat. No.: B13786379
CAS No.: 66902-79-2
M. Wt: 460.9 g/mol
InChI Key: UARYXXNSPIEPEH-UHFFFAOYSA-M
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Description

Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to quaternization reactions. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions are prevalent, especially at the benzylic and ethoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as hydroxide ions or amines are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can result in the formation of various substituted ammonium compounds.

Scientific Research Applications

Ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in cell culture studies for its antimicrobial properties.

    Medicine: Investigated for its potential use in antimicrobial therapies.

    Industry: Utilized in the formulation of disinfectants and antiseptics.

Mechanism of Action

The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Comparison with Similar Compounds

Similar Compounds

  • Benzalkonium chloride
  • Cetylpyridinium chloride
  • Dodecylbenzenesulfonic acid

Uniqueness

Compared to similar compounds, ammonium, (p-chlorobenzyl)(2-(2-(4-chloro-2-isopropyl-5-methylphenoxy)ethoxy)ethyl)dimethyl-, chloride offers enhanced antimicrobial activity due to the presence of multiple chlorinated aromatic rings. This structural feature contributes to its higher efficacy and broader spectrum of action.

Properties

CAS No.

66902-79-2

Molecular Formula

C23H32Cl3NO2

Molecular Weight

460.9 g/mol

IUPAC Name

2-[2-(4-chloro-5-methyl-2-propan-2-ylphenoxy)ethoxy]ethyl-[(4-chlorophenyl)methyl]-dimethylazanium;chloride

InChI

InChI=1S/C23H32Cl2NO2.ClH/c1-17(2)21-15-22(25)18(3)14-23(21)28-13-12-27-11-10-26(4,5)16-19-6-8-20(24)9-7-19;/h6-9,14-15,17H,10-13,16H2,1-5H3;1H/q+1;/p-1

InChI Key

UARYXXNSPIEPEH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(C)C)OCCOCC[N+](C)(C)CC2=CC=C(C=C2)Cl.[Cl-]

Origin of Product

United States

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